3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione
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Overview
Description
3-Phenyl-7-piperidino[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7-piperidino[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde and a piperidine derivative under reflux conditions in the presence of a catalyst such as p-toluene sulfonic acid . The reaction is carried out in a solvent like acetonitrile, and the product is purified by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-piperidino[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolo[4,5-d]pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K) and topoisomerase I
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-phenyl-7-piperidino[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides and thereby inhibiting downstream signaling pathways involved in cell growth and survival . As a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thiazolopyrimidines: These compounds have a thiazole ring fused with a pyrimidine ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-Phenyl-7-piperidino[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its piperidine moiety enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H16N4S2 |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C16H16N4S2/c21-16-20(12-7-3-1-4-8-12)15-13(22-16)14(17-11-18-15)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
GPOWGLGUMGXQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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